5-Amino-2H-1,4-benzothiazin-3(4H)-one

Catalog No.
S13489266
CAS No.
21762-77-6
M.F
C8H8N2OS
M. Wt
180.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2H-1,4-benzothiazin-3(4H)-one

CAS Number

21762-77-6

Product Name

5-Amino-2H-1,4-benzothiazin-3(4H)-one

IUPAC Name

5-amino-4H-1,4-benzothiazin-3-one

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

InChI

InChI=1S/C8H8N2OS/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4,9H2,(H,10,11)

InChI Key

PLIKCUKJAAUGHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2S1)N

5-Amino-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound characterized by a benzothiazine core structure. Its molecular formula is C8H8N2OSC_8H_8N_2OS, and it has a molecular weight of approximately 180.23 g/mol. The compound features an amino group at the 5-position and a thiazine ring that contributes to its unique chemical properties. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

, including:

  • N-Alkylation: The amino group can be alkylated to introduce various alkyl chains, modifying its properties and enhancing biological activity.
  • Acylation: The amino group can also undergo acylation, which can lead to derivatives with improved pharmacological profiles.
  • Cyclization Reactions: It can serve as a precursor in synthetic pathways leading to more complex heterocyclic compounds, often through cyclization processes involving electrophilic reagents.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 5-Amino-2H-1,4-benzothiazin-3(4H)-one exhibits significant biological activities. It has been studied for its potential as an inhibitor of monoamine oxidase enzymes (MAO-A and MAO-B), which are implicated in various neurological disorders. In vitro studies have shown that derivatives of this compound can effectively inhibit these enzymes, suggesting potential therapeutic applications in treating depression and neurodegenerative diseases . Additionally, preliminary biological assays indicate antimicrobial properties, making it a candidate for further pharmacological exploration .

Several synthetic routes have been developed for the preparation of 5-Amino-2H-1,4-benzothiazin-3(4H)-one:

  • From Acylpyruvic Acids: A common method involves the reaction of acylpyruvic acids with o-aminothiophenols in the presence of carbodiimides. This method yields the desired benzothiazinone structure along with other derivatives .
  • Solvent-Switchable Reactions: Utilizing different solvents can influence the yield and purity of the product. For example, using dimethyl sulfoxide or acetone has been shown to produce varying amounts of the target compound .
  • Multi-step Synthesis: More complex synthetic strategies may involve multiple steps, including cyclization and functional group modifications to achieve desired derivatives.

5-Amino-2H-1,4-benzothiazin-3(4H)-one has several potential applications:

  • Pharmaceutical Development: Its ability to inhibit monoamine oxidase makes it a candidate for developing antidepressant medications.
  • Antimicrobial Agents: Its antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents.
  • Chemical Intermediates: It serves as a building block for synthesizing more complex pharmaceutical compounds and agrochemicals.

Interaction studies have focused on the compound's ability to inhibit monoamine oxidase enzymes. These studies have demonstrated that modifications to the benzothiazinone core can significantly affect inhibitory potency, suggesting that structure-activity relationships are critical for optimizing its biological activity . Further research is needed to explore its interactions with other biological targets.

Several compounds share structural similarities with 5-Amino-2H-1,4-benzothiazin-3(4H)-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2H-1,4-Benzothiazin-3(4H)-oneLacks amino substitutionExhibits different biological activities
7-Amino-3,4-dihydro-2H-benzothiazin-3-oneContains additional hydrogen atomsPotentially different pharmacological profiles
6-Amino-7-fluoro-2H-benzothiazin-3(4H)-oneFluorine substitutionEnhanced lipophilicity may improve bioavailability
2-Amino-thiazole derivativesDifferent heterocyclic coreVaried biological activities compared to benzothiazines

5-Amino-2H-1,4-benzothiazin-3(4H)-one stands out due to its specific amino substitution at the 5-position, which plays a crucial role in its biological activity and reactivity compared to other similar compounds. This unique feature may enhance its interaction with biological targets and influence its pharmacological profile.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

180.03573406 g/mol

Monoisotopic Mass

180.03573406 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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